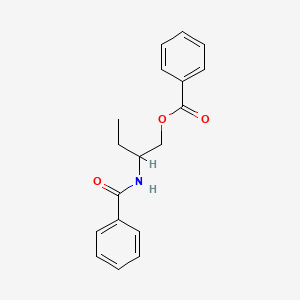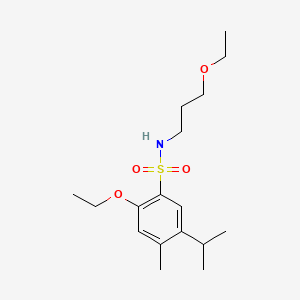
2-(Benzoylamino)butyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzoylamino)butyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group attached to a butyl chain, which is further esterified with benzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)butyl benzoate typically involves the esterification of benzoic acid with 2-(benzoylamino)butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then cooled, and the product is isolated through extraction and purification techniques such as recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzoylamino)butyl benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 2-(benzoylamino)butanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the benzoylamino group to an amine group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Hydrolysis: Benzoic acid and 2-(benzoylamino)butanol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Amines and other reduced products.
Aplicaciones Científicas De Investigación
2-(Benzoylamino)butyl benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzoylamino)butyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(Benzoylamino)butyl benzoate can be compared with other similar compounds such as:
Butyl benzoate: An ester of benzoic acid and butanol, used as a solvent and plasticizer.
Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Ethyl benzoate: An ester of benzoic acid and ethanol, used as a flavoring agent and fragrance.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other esters.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-benzamidobutyl benzoate |
InChI |
InChI=1S/C18H19NO3/c1-2-16(19-17(20)14-9-5-3-6-10-14)13-22-18(21)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20) |
Clave InChI |
LFMRDDVJPHLSIE-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B13371022.png)
![6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371026.png)

![N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B13371038.png)

![6-(2-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371068.png)
![N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13371072.png)
![4-(1-Benzofuran-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile](/img/structure/B13371079.png)
![3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B13371087.png)
amino]benzoic acid](/img/structure/B13371092.png)
![2-{[4-(2-Chlorophenyl)-1-piperazinyl]sulfonyl}-4-isopropylphenyl methyl ether](/img/structure/B13371107.png)
![[4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13371112.png)
![2-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B13371121.png)
![1-(3-chlorophenyl)-5-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13371122.png)
